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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B15557244

Foreword: This document provides a comprehensive technical guide on N-Allylnoriso-LSD, a
lysergamide derivative. It is intended for an audience of researchers, scientists, and
professionals in the field of drug development and pharmacology. This guide consolidates
available data on the compound's chemical properties, synthesis, analytical characterization,
and pharmacological profile, presenting it in a structured and accessible format.

Chemical and Physical Properties

N-Allylnoriso-LSD, also known as 6-Allyl-6-norisolysergic acid diethylamide, is a derivative of
lysergic acid.[1][2] Its fundamental properties are summarized in the table below.

Property Value Source
CAS Number 176108-44-4 [L121131[41[5]16]
Molecular Formula C22H27N30 [11[2][4]
Molecular Weight 349.47 g/mol [1][2][4]

iso-AL-LAD, N-Allyl-noriso
Synonyms LSD, 6-Allyl-6-norisolysergic [5]
Acid diethylamide

Synthesis
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A method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including
the N-allyl derivative, was developed by Hoffman and Nichols in 1985.[5][7] The general
principle involves the alkylation of the nor-LSD nitrogen at the 6-position.

A described synthesis of a related compound, N(6)-allyl-LSD, starts with d-LSD dissolved in
chloroform.[7] This solution is diluted with carbon tetrachloride and added to a refluxing solution
of cyanogen bromide (BrCN) in carbon tetrachloride under a nitrogen atmosphere.[7] The
reaction is heated and refluxed for several hours.[7] While this specific protocol is for the N(6)-
allyl derivative of LSD, a similar approach would be applicable for the synthesis of N-
Allylnoriso-LSD starting from noriso-LSD.

Analytical Methodologies

The analytical characterization of lysergamides like N-Allylnoriso-LSD is crucial for forensic
and research purposes. Various techniques are employed for the identification and
guantification of these compounds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of LSD
and its analogs.[8] A common approach involves using a C8 or C18 reversed-phase column
with a mobile phase gradient. For instance, a gradient elution program for a related compound
involved a mobile phase of acetonitrile and water (containing 0.1% formic acid).[3]

Table 2: Example HPLC Gradient Program[3]

Time (min) % Acetonitrile (B)
0-2 2

15 60

20 80

25 2

Detection is often performed using a diode array detector (DAD) or mass spectrometry (MS).[3]
[8] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though the non-
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volatile and thermally labile nature of some lysergamides can present challenges.[9]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state infrared (IR) analysis are
used for the structural elucidation of these compounds.[3]

Pharmacological Profile

The pharmacological effects of N-Allylnoriso-LSD and related compounds are primarily
mediated through their interaction with serotonin receptors.

Receptor Binding and Signaling

LSD and its analogs are known to bind to a wide range of serotonin (5-HT) receptor subtypes,
with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate their
psychedelic effects.[6][10] The interaction with the 5-HT2A receptor initiates a signaling
cascade. While specific signaling pathway data for N-Allylnoriso-LSD is limited, the general
pathway for LSD at the 5-HT2A receptor is well-documented and serves as a likely model.

The binding of a lysergamide agonist to the 5-HT2A receptor, a G-protein coupled receptor
(GPCR), leads to the activation of Gg/11 proteins. This, in turn, activates phospholipase C
(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular
calcium, while DAG activates protein kinase C (PKC).

Cell Membrane

Hydrolyzes
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Figure 1: Postulated 5-HT2A receptor signaling pathway for N-Allylnoriso-LSD.

In Vivo Studies and Potency

Studies on N(6)-alkyl norlysergic acid N,N-diethylamide derivatives have been conducted to
evaluate their LSD-like discriminative stimulus properties in rats.[5] The N(6)-allyl derivative
was found to be approximately 2-3 times more potent than LSD in this assay.[5]

In a head-twitch response (HTR) assay in mice, a model for 5-HT2A receptor activation, the
related compound AL-LAD (N6-allyl-6-norlysergic acid diethylamide) was shown to be slightly
less potent than LSD.[3]

Table 3: Potency of AL-LAD and LSD in Mouse Head-Twitch Response Assay|[3]

Compound ED50 (nmol/kg)
AL-LAD 174.9
LSD 132.8

Experimental Protocols
Animal Behavioral Assay: Head-Twitch Response (HTR)

The following protocol is based on studies of the related compound AL-LAD and is a standard
method for assessing 5-HT2A receptor activation in vivo.[3][11]

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice following
the administration of a test compound.

Animals: Male C57BL/6J mice are commonly used.[3]
Procedure:

e Animals are habituated to the testing environment.
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The test compound (e.g., N-Allylnoriso-LSD) is administered via intraperitoneal (IP)
injection at various doses. A vehicle control (e.g., saline) is also administered to a separate
group of animals.

Immediately after injection, mice are placed individually in observation chambers.

Head twitches are recorded for a defined period, typically 30 minutes, using a magnetometer
coil system or by trained observers.

Dose-response curves are generated, and the ED50 (the dose that produces 50% of the
maximal response) is calculated using nonlinear regression.
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Figure 2: Workflow for the Head-Twitch Response (HTR) experimental protocol.

Conclusion

N-Allylnoriso-LSD is a potent lysergamide with a pharmacological profile that is of significant
interest to the research community. While specific data on this particular isomer is not as
abundant as for its close relatives, AL-LAD and LSD, the available information provides a solid
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foundation for further investigation. The methodologies and data presented in this guide are
intended to support and inform future research into the synthesis, analysis, and
pharmacological characterization of N-Allylnoriso-LSD and other novel psychoactive
compounds. Researchers should exercise caution and adhere to all relevant safety and legal
guidelines when working with this and similar substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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